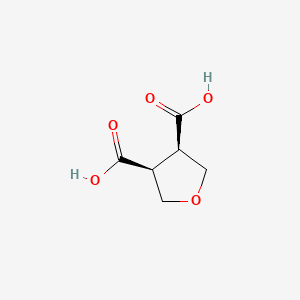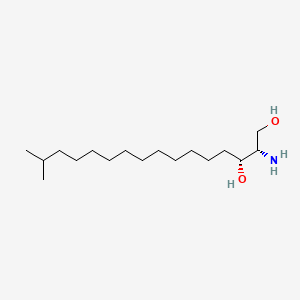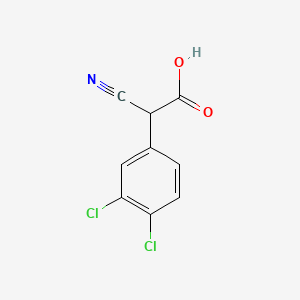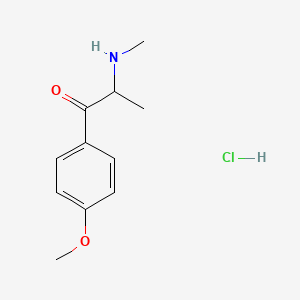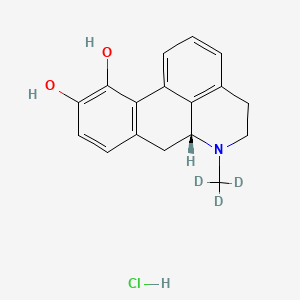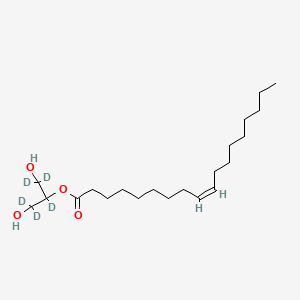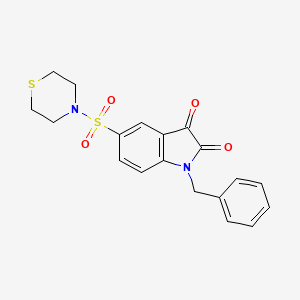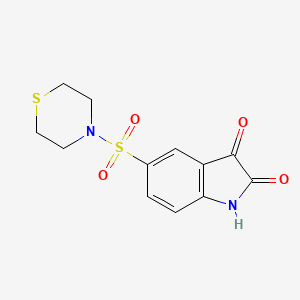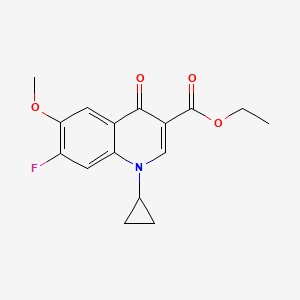
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester” is a chemical compound with the molecular formula C16H15F2NO4 . It is also known as Gatifloxacin intermediate . The compound is a pale yellow solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized from 1,2,3,4-tetrafluoro benzene .Physical And Chemical Properties Analysis
The compound has a melting point of 179-181°C, a predicted boiling point of 459.7±45.0 °C, and a predicted density of 1.414±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is stored in a sealed, dry environment, preferably in a freezer, under -20°C .科学的研究の応用
Intermediate in Pharmaceutical Synthesis
This compound can serve as an intermediate in the synthesis of various pharmaceutical drugs . For example, it is used in the preparation of Moxifloxacin , a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
The compound has potential antimicrobial properties. It could be used in the development of new antimicrobial agents, particularly as we face increasing resistance to existing antibiotics .
Antimycobacterial Activity
It has been used in the preparation of propylene-triazole-methylene-tethered (thio)semicarbazone-isatin-moxifloxacin hybrids, which have shown antimycobacterial activity .
Fluorinated Quinolone Research
As a fluorinated quinolone, this compound can be used in research studying the properties and activities of this class of compounds .
Organic Synthesis
This compound can be used as a building block in organic synthesis, contributing to the development of new organic compounds .
Biochemical Research
In biochemical research, this compound can be used to study its interactions with various biological systems .
Safety and Hazards
The compound is labeled with the GHS07 safety symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用機序
Target of Action
It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes, thereby preventing the supercoiling and relaxation of bacterial DNA, which are crucial steps in DNA replication . This interaction disrupts bacterial DNA processes, leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth and replication . The downstream effects include the disruption of bacterial cell division and eventual bacterial cell death .
Pharmacokinetics
Based on its structural similarity to fluoroquinolones, it can be inferred that it might have good oral bioavailability, wide distribution in body tissues, metabolism in the liver, and excretion through both renal and biliary routes .
Result of Action
The molecular effect of the compound’s action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . The cellular effect is the cessation of bacterial growth and replication, leading to bacterial cell death .
Action Environment
Environmental factors such as pH, temperature, and presence of divalent cations can influence the action, efficacy, and stability of the compound . For instance, fluoroquinolones, to which this compound is structurally similar, can chelate divalent cations, which can affect their absorption and efficacy . Furthermore, extreme pH or temperature conditions might affect the stability of the compound .
特性
IUPAC Name |
ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-7-12(17)14(21-2)6-10(13)15(11)19/h6-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYBYZOYVNBQLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

